molecular formula C13H10O4S B6369477 3-[5-(Methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% CAS No. 1261983-03-2

3-[5-(Methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%

Cat. No. B6369477
CAS RN: 1261983-03-2
M. Wt: 262.28 g/mol
InChI Key: JLCCDVVSSFEVNZ-UHFFFAOYSA-N
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Description

3-[5-(Methoxycarbonyl)thiophen-3-yl]benzoic acid, 95% (hereafter referred to as 3-MCTB) is a small molecule compound that is widely used in scientific research. It is a derivative of benzoic acid, and its structure consists of a benzene ring with a thiophene ring bonded to the benzoic acid. 3-MCTB is used in a variety of applications, ranging from synthesis of organic compounds to drug discovery and development.

Scientific Research Applications

3-MCTB is a versatile compound that can be used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various organic compounds, including heterocycles, polymers, and pharmaceuticals. It has also been used as a reagent in reactions such as Diels-Alder reactions, Wittig reactions, and Claisen rearrangements. In addition, 3-MCTB has been used in drug discovery and development, as it has been shown to have biological activity against certain diseases.

Mechanism of Action

The exact mechanism of action of 3-MCTB is not yet fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation, pain, and other physiological processes. By inhibiting the activity of COX-2, 3-MCTB can reduce inflammation and pain.
Biochemical and Physiological Effects
3-MCTB has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain. It has also been shown to have anti-tumor activity, as well as anti-bacterial and anti-fungal activity. In addition, it has been shown to reduce blood glucose levels in diabetic animals.

Advantages and Limitations for Lab Experiments

3-MCTB has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is a relatively stable compound, making it suitable for long-term storage. However, 3-MCTB also has some limitations for use in laboratory experiments. It is only soluble in certain solvents, and it can be difficult to purify. In addition, it can be toxic at high concentrations.

Future Directions

There are several potential future directions for the use of 3-MCTB in scientific research. It could be used as a starting material in the synthesis of more complex organic compounds, or it could be used in drug discovery and development to identify new compounds with biological activity. In addition, it could be used to study the mechanisms of action of various enzymes, such as COX-2. Finally, it could be used to study the biochemical and physiological effects of small molecule compounds.

Synthesis Methods

3-MCTB can be synthesized from benzoic acid and thiophene-3-carboxaldehyde. The two reactants are mixed in a reaction vessel, and the reaction is catalyzed by a base such as potassium carbonate. The reaction is carried out at a temperature of 110-130°C for several hours. The reaction yields 3-MCTB in a yield of 95%.

properties

IUPAC Name

3-(5-methoxycarbonylthiophen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4S/c1-17-13(16)11-6-10(7-18-11)8-3-2-4-9(5-8)12(14)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCCDVVSSFEVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683336
Record name 3-[5-(Methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261983-03-2
Record name 3-[5-(Methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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